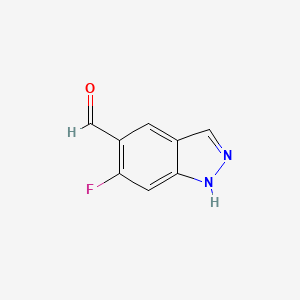
6-フルオロ-1H-インダゾール-5-カルバルデヒド
概要
説明
Synthesis Analysis
The synthesis of indazoles, including 6-fluoro-1H-indazole-5-carbaldehyde, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-fluoro-1H-indazole-5-carbaldehyde consists of a bicyclic system, which includes a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazole-containing compounds, including 6-fluoro-1H-indazole-5-carbaldehyde, have been synthesized through various chemical reactions . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学的研究の応用
医薬品化学: 抗癌剤
“6-フルオロ-1H-インダゾール-5-カルバルデヒド”は、インダゾール誘導体の合成における前駆体であり、これらの誘導体は、薬理作用により医薬品化学において注目されています。 これらの誘導体は、特にキナーゼ阻害剤およびアポトーシス誘導剤として、抗癌活性について検討されています 。インダゾール環上のフッ素基は、分子の生物学的標的との相互作用能力を高めることができ、より効果的な癌治療につながる可能性があります。
製薬開発: HIVプロテアーゼ阻害剤
“6-フルオロ-1H-インダゾール-5-カルバルデヒド”を使用して合成されたインダゾール系化合物は、HIVプロテアーゼ阻害剤としての役割について調査されています 。これらの阻害剤は、HIV/AIDSの治療において、プロテアーゼ酵素を阻害することによりウイルスが成熟および複製するのを防ぐため、非常に重要です。
材料科学: 機能性分子
材料科学では、“6-フルオロ-1H-インダゾール-5-カルバルデヒド”は、電子デバイスやセンサーに潜在的な用途を持つ機能性分子の開発に貢献しています 。インダゾール誘導体の電子特性は、特定の機能に合わせて調整することができ、この分野で貴重なものとなっています。
化学合成: 遷移金属触媒反応
この化合物は、遷移金属触媒反応において、さまざまなインダゾール誘導体を合成するために使用されています 。これらの反応は、化学合成において、多くの場合、高純度で副生成物が少ない生成物を得ることができ、工業規模での生産に不可欠であるため、重要です。
環境への応用: グリーンケミストリー
“6-フルオロ-1H-インダゾール-5-カルバルデヒド”を含む合成経路は、グリーンケミストリーの原則に従い、廃棄物を削減し、有害物質の使用を避けることを目指しています 。このアプローチは、環境への影響を最小限に抑える持続可能な化学プロセスを開発する上で、ますます重要になっています。
工業用途: 染料および顔料の中間体
“6-フルオロ-1H-インダゾール-5-カルバルデヒド”から誘導されたものなど、インダゾール誘導体は、染料および顔料の製造における中間体として役立ちます 。これらの化合物は、幅広い色を作成するための構造基盤を提供し、繊維から印刷まで、さまざまな産業で使用されています。
将来の方向性
Indazole-containing derivatives, including 6-fluoro-1H-indazole-5-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential medicinal applications .
生化学分析
Biochemical Properties
6-fluoro-1H-indazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 6-fluoro-1H-indazole-5-carbaldehyde to the active site of the enzyme. This compound’s ability to inhibit enzyme activity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
6-fluoro-1H-indazole-5-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of 6-fluoro-1H-indazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate binding. Additionally, 6-fluoro-1H-indazole-5-carbaldehyde can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. These molecular interactions are often mediated by hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-1H-indazole-5-carbaldehyde can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-fluoro-1H-indazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 6-fluoro-1H-indazole-5-carbaldehyde vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of 6-fluoro-1H-indazole-5-carbaldehyde .
Metabolic Pathways
6-fluoro-1H-indazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of 6-fluoro-1H-indazole-5-carbaldehyde can influence its overall biological effects, including its potency, duration of action, and potential toxicity .
Transport and Distribution
The transport and distribution of 6-fluoro-1H-indazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 6-fluoro-1H-indazole-5-carbaldehyde within cells can influence its biological activity and effectiveness .
Subcellular Localization
6-fluoro-1H-indazole-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
特性
IUPAC Name |
6-fluoro-1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWTYNPFUNLQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

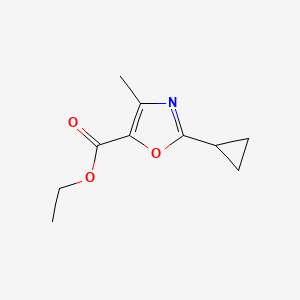
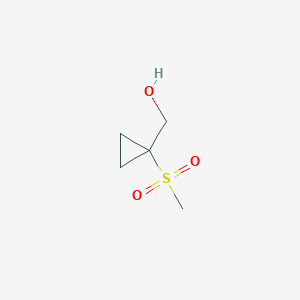
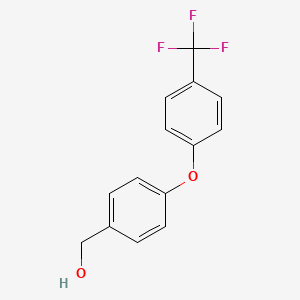


![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)

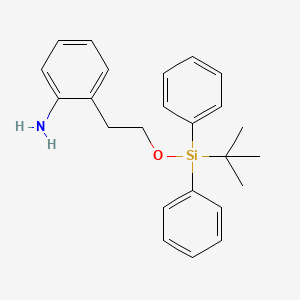

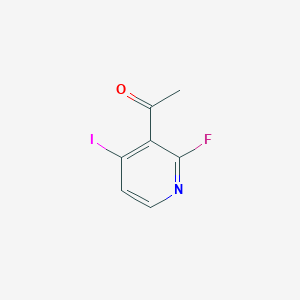
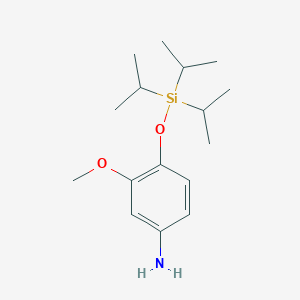
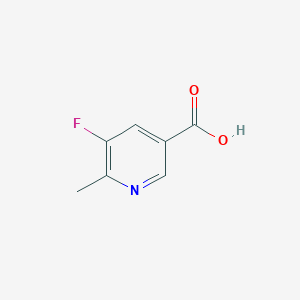

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
